molecular formula C26H21ClN4O3S B2837390 3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034569-00-9

3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2837390
CAS No.: 2034569-00-9
M. Wt: 504.99
InChI Key: MZCLMWIOUFUQMG-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorobenzyl group, and an oxadiazole moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone derivative with the oxadiazole derivative in the presence of a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Reduced quinazolinone derivatives and other reduced forms.

    Substitution Products: Substituted quinazolinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    3-(2-chlorobenzyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Similar structure with a fluorophenyl group.

Uniqueness

3-(2-chlorobenzyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S/c1-2-33-19-13-11-17(12-14-19)24-29-23(34-30-24)16-35-26-28-22-10-6-4-8-20(22)25(32)31(26)15-18-7-3-5-9-21(18)27/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCLMWIOUFUQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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